Pentamethyldisiloxane (PMDS, CAS 1438-82-0) is a monofunctional, hydride-terminated siloxane characterized by a single reactive Si-H bond and a pentamethylated siloxane backbone . With a boiling point of 86–87 °C, it exists as a highly flammable, colorless liquid at room temperature. In procurement and material selection, PMDS is primarily evaluated for its ability to act as a precise end-capping agent, a discrete surface modifier, and a mild reducing agent [1]. Its monofunctionality distinguishes it from closely related difunctional or polymeric silanes, making it critical for applications where exact molecular weight control and the prevention of cross-linking are mandatory [2].
Substituting PMDS with generic silanes often leads to process failure or severe yield degradation. Replacing PMDS with difunctional analogs like 1,1,3,3-tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (PMHS) introduces multiple reactive Si-H sites, which inherently causes unwanted cross-linking, oligomerization, or the formation of insoluble silicone gels during functionalization [1]. Conversely, substituting PMDS with non-siloxane alkylsilanes, such as triethylsilane or triisopropylsilane, fundamentally alters the steric and electronic profile of the hydrogen atom transfer, resulting in significantly lower yields in reduction and hydroalkylation pathways [2]. Furthermore, common capping agents like hexamethyldisiloxane (HMDS) are completely unreactive in hydrosilylation due to the absence of an Si-H bond, rendering them useless as direct substitutes .
PMDS contains exactly one reactive Si-H bond, ensuring strict monofunctional behavior during the end-capping of polymers or surface modification . In contrast, using difunctional analogs like TMDS or polymeric PMHS can lead to the formation of insoluble silicone gels or cross-linked networks if stoichiometry is imperfect[1]. Studies on metallacycle formation and siloxane oligomerization confirm that PMDS is incapable of forming the bridged cross-links characteristic of TMDS [2].
| Evidence Dimension | Cross-linking potential during end-capping |
| Target Compound Data | 0% cross-linking (strict monofunctional termination) |
| Comparator Or Baseline | TMDS / PMHS (High risk of oligomerization or insoluble gel formation) |
| Quantified Difference | Absolute elimination of difunctional cross-linking pathways |
| Conditions | Hydrosilylation or metal-catalyzed functionalization |
Ensures precise molecular weight control and prevents batch-ruining gelation when synthesizing discrete, unbranched silicone derivatives.
In the transition-metal-free hydroalkylation of vinylarenes using a silane/alkoxide system, the choice of silane drastically impacts the generation of the reactive benzylic nucleophile[1]. PMDS demonstrated high efficiency, achieving an 81% product yield. In direct comparison, triethoxysilane achieved only a 50% yield, and the sterically bulky triisopropylsilane failed completely, yielding 0% product [1].
| Evidence Dimension | Product yield in hydroalkylation of vinylarenes |
| Target Compound Data | 81% yield |
| Comparator Or Baseline | Triethoxysilane (50% yield) / Triisopropylsilane (0% yield) |
| Quantified Difference | +31% absolute yield vs triethoxysilane; +81% vs triisopropylsilane |
| Conditions | Styrene hydroalkylation with KOtBu in toluene at 90 °C for 16 h |
Proves PMDS is a highly efficient hydrogen atom donor in radical-polar crossover reactions where standard alkyl/alkoxysilanes underperform or fail.
The steric profile of the siloxane backbone dictates its reactivity with heterogeneous catalysts[1]. When reacting with 4-pentenoic acid using Adam's catalyst (PtO2 hydrate), PMDS achieved a 64% conversion of the alkenyl groups [1]. Under identical conditions, the sterically encumbered tris(trimethylsiloxy)silane yielded 0% conversion, requiring a switch to homogeneous Karstedt's catalyst to proceed [1].
| Evidence Dimension | Alkene conversion using Adam's catalyst |
| Target Compound Data | 64% conversion |
| Comparator Or Baseline | Tris(trimethylsiloxy)silane (0% conversion) |
| Quantified Difference | 64% absolute increase in conversion |
| Conditions | Hydrosilylation of 4-pentenoic acid with PtO2 hydrate (Adam's catalyst) |
Allows buyers to utilize standard, easily removable heterogeneous platinum catalysts without the severe steric limitations of highly branched siloxanes.
PMDS has a boiling point of 86–87 °C, which provides a practical balance for laboratory and industrial handling . It is significantly less volatile than TMDS (boiling point ~70–71 °C), reducing evaporative losses and flammability risks during elevated-temperature reactions [1]. Simultaneously, it remains volatile enough to be easily stripped from reaction mixtures via vacuum distillation, unlike heavier analogs like heptamethyltrisiloxane (boiling point ~150 °C) .
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 86–87 °C |
| Comparator Or Baseline | TMDS (70–71 °C) / Heptamethyltrisiloxane (~150 °C) |
| Quantified Difference | +16 °C vs TMDS (lower evaporative loss); -63 °C vs HMTS (easier removal) |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Optimizes processability by minimizing evaporative reagent loss while ensuring unreacted excess can be effortlessly removed without high-temperature thermal degradation.
PMDS is utilized for terminating silanol- or vinyl-functionalized polymers. Because it is strictly monofunctional, it prevents the cross-linking and gelation risks associated with TMDS, ensuring exact molecular weight control [1].
Used as the hydrophobic precursor in the synthesis of amphiphilic silicones. Its use guarantees that the resulting surfactants remain discrete molecules rather than forming oligomeric networks[2].
Applied in transition-metal-free hydroalkylations of vinylarenes. PMDS is selected over triethoxysilane or triisopropylsilane due to its validated higher yield (81% vs 50%) and greater hydride transfer efficiency [3].
Utilized to graft siloxane moieties onto surfaces or nanoparticles using heterogeneous catalysts (like Adam's catalyst), where bulkier branched siloxanes fail to achieve conversion [4].
Flammable